molecular formula C10H12N2O B8752554 2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one

2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one

Cat. No. B8752554
M. Wt: 176.21 g/mol
InChI Key: NNGSELPYQSZMCO-UHFFFAOYSA-N
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Patent
US07115784B2

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 2-azetidinone (86 mg, 1.21 mmol), K3PO4 (430 mg, 2.03 mmol), evacuated, and backfilled with Ar. N,N′-Dimethylethylenediamine (11 μL, 0.103 mmol, 10 mol %), 2-iodobenzylamine (132 μL, 1.00 mmol), and toluene (1 mL) were added under Ar. The Schlenk tube was sealed and the reaction mixture was stirred at 100° C. for 22 h. The resulting suspension was allowed to reach room temperature, poured into a solution of 30% aq ammonia (1 mL) in water (20 mL), and extracted with 3×20 mL CH2Cl2. The combined organic layers were dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm, ethyl acetate-methanol 10:1, 15 mL fractions). Fractions 10–20 provided 144 mg of the desired product (82% yield) as a white solid.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][C:2]1=[O:5].[O-]P([O-])([O-])=O.[K+].[K+].[K+].CNCCNC.I[C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH2:23][NH2:24].N>O.[Cu]I.C1(C)C=CC=CC=1>[NH:1]1[CH2:4][CH2:3][C:2](=[O:5])[NH:24][CH2:23][C:22]2[CH:25]=[CH:26][CH:27]=[CH:28][C:21]1=2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
11 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
132 μL
Type
reactant
Smiles
IC1=C(CN)C=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
86 mg
Type
reactant
Smiles
N1C(CC1)=O
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×20 mL CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×15 cm, ethyl acetate-methanol 10:1, 15 mL fractions)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
N1C2=C(CNC(CC1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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